4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group and a carboxylic acid group in this compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups present and the context of its use. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)7-4-6-2-1-3-9(11(14)15)8(6)5-7/h1-3,7H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDFIUAOEDQFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594985 | |
Record name | 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209225-00-3 | |
Record name | 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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